rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine, trans
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Overview
Description
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine, trans, is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes a decahydrocyclopenta[e][1,4]diazepine ring system with two methyl groups at the 4 and 5a positions. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. Diazepines are known for their wide range of biological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties .
Preparation Methods
The synthesis of rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine, trans, can be achieved through various synthetic routes. One common method involves the construction of the 1,4-diazepine core via functionalization of pyrrole derivatives. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine, trans, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Rh(III) catalysts, diazo compounds, and ethyl 2-bromo-2,2-difluoroacetate . For example, difluoroalkylated pyrrolobenzodiazepine derivatives can be obtained in good yields through a Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction . Major products formed from these reactions include pyrrolo-fused diazepine scaffolds and difluoroalkylated derivatives .
Scientific Research Applications
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine, trans, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as an anxiolytic, anticonvulsant, and muscle relaxant . Additionally, it has been studied for its antiviral and cytotoxic activities . In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine, trans, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to GABA_A receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic, anticonvulsant, and muscle relaxant properties . The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and reduced neuronal excitability .
Comparison with Similar Compounds
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine, trans, can be compared with other diazepine derivatives such as 1,4-benzodiazepines and pyrrolo[1,2-x][1,4]diazepines . While 1,4-benzodiazepines are widely used for their anxiolytic and sedative properties, this compound, offers unique structural features that may result in different pharmacological profiles . Pyrrolo[1,2-x][1,4]diazepines, on the other hand, are known for their antiviral and cytotoxic activities . The uniqueness of this compound, lies in its specific substitution pattern and the resulting biological activities .
Properties
CAS No. |
2763585-08-4 |
---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
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